A 987306

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Histamine H4 Receptor Antagonist:

This compound, also known as A-987306, is a potent and selective antagonist of the histamine H4 receptor. Studies have shown that it exhibits high binding affinity (pKi values of 8.24 and 8.47 in human and rat H4 receptors, respectively) and displays significant selectivity over other histamine receptors (H1, H2, and H3) [1]. This selectivity makes it a valuable research tool for investigating the specific role of H4 receptors in various physiological and pathological processes.

Source

[1] R&D Systems: A 987306 (CAS 1082954-71-9)

Anti-inflammatory and Analgesic Properties:

Research suggests that A-987306 possesses anti-inflammatory and analgesic properties. In vivo studies have demonstrated its ability to block zymosan-induced neutrophil accumulation and attenuate thermal hyperalgesia, suggesting potential therapeutic applications in inflammatory and pain conditions [1]. Further investigations are needed to elucidate the underlying mechanisms of these effects and explore its therapeutic potential.

Source

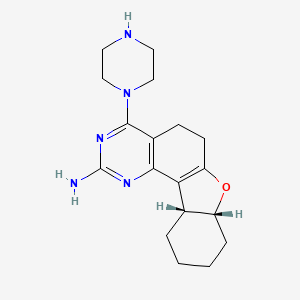

A-987306 is a potent and selective antagonist of the histamine H4 receptor, exhibiting high affinity for both human and rat H4 receptors, with inhibition constants (Kis) of 5.8 nM and 3.4 nM, respectively . The chemical structure of A-987306 is defined as (±)-(7aR*,11aR*)-5,6,7a,8,9,10,11,11a-octahydro-4-(1-piperazinyl)-benzofuran[2,3-h]quinazolin, with a molecular weight of 327.42 g/mol and a chemical formula of C18H25N5O . This compound is notable for its oral bioavailability and potential therapeutic applications in various conditions related to histamine signaling.

As there is limited research on this specific compound, its mechanism of action remains unknown. However, benzofuroquinazoline derivatives have been explored for various biological activities, including antitumor, antibacterial, and antiviral properties [, ]. The mechanism of action for these activities can vary depending on the specific structure of the molecule.

A-987306 primarily functions through its interaction with the histamine H4 receptor. The binding of A-987306 to this receptor inhibits downstream signaling pathways typically activated by histamine. This mechanism can lead to various physiological effects, including modulation of immune responses and inflammation . Specific

The biological activity of A-987306 is primarily characterized by its antagonistic effects on the histamine H4 receptor. This receptor is implicated in several biological processes, including immune responses, chemotaxis, and inflammatory conditions. A-987306 has demonstrated efficacy in reducing inflammation in preclinical models, suggesting potential therapeutic applications in allergic reactions and autoimmune diseases . Furthermore, it has been shown to influence the migration of immune cells, indicating its role in modulating immune responses.

The synthesis of A-987306 involves several steps typical of complex organic compounds. While specific synthetic routes are proprietary or not fully disclosed in public literature, general methods for synthesizing such compounds often include:

- Formation of the benzofuran core: This may involve cyclization reactions starting from simpler aromatic precursors.

- Piperazine incorporation: The piperazine moiety is likely introduced through nucleophilic substitution or coupling reactions.

- Final modifications: Additional functional groups may be added to achieve the desired pharmacological properties.

These steps require precise control over reaction conditions to ensure high purity and yield .

A-987306 has potential applications in several therapeutic areas due to its ability to modulate histamine signaling:

- Allergic Disorders: As an H4 receptor antagonist, it may help alleviate symptoms associated with allergies.

- Autoimmune Diseases: Its anti-inflammatory properties could be beneficial in treating conditions like rheumatoid arthritis.

- Chronic Inflammatory Conditions: It may serve as a treatment option for diseases characterized by chronic inflammation .

Research is ongoing to explore its full therapeutic potential.

Interaction studies involving A-987306 focus on its binding affinity and selectivity for the histamine H4 receptor compared to other histamine receptors (H1, H2, H3). These studies are crucial for understanding its pharmacological profile and potential side effects:

- Selectivity: A-987306 shows high selectivity for the H4 receptor over other histamine receptors, minimizing off-target effects .

- In Vivo Studies: Animal models have demonstrated that A-987306 can effectively reduce inflammatory markers without significant adverse reactions.

Such studies are essential for determining the safety and efficacy of A-987306 as a therapeutic agent.

A-987306 shares structural and functional similarities with several other compounds that target histamine receptors. Below is a comparison highlighting its uniqueness:

| Compound Name | Target Receptor | K(i) (nM) | Unique Features |

|---|---|---|---|

| A-987306 | H4 | 5.8 (human), 3.4 (rat) | Potent antagonist; high selectivity |

| JNJ 7777120 | H4 | ~10 | Less selective; broader receptor activity |

| PF-3893782 | H4 | ~20 | Dual action on multiple pathways |

| VUF 6002 | H3/H4 | ~15 | Bifunctional; acts on both receptors |

A-987306 stands out due to its high potency and selectivity for the H4 receptor compared to these similar compounds. This specificity may translate into fewer side effects and a more favorable therapeutic profile.

The synthesis of A 987306, formally known as cis-4-(Piperazin-1-yl)-5,6,7a,8,9,10,11,11a-octahydrobenzofuro[2,3-h]quinazolin-2-amine, represents a significant achievement in heterocyclic chemistry due to its complex tricyclic benzofuroquinazoline framework [4] [8]. The core scaffold construction involves multiple strategic approaches that have been developed to access this challenging molecular architecture.

Primary Synthetic Approach

The most established synthetic route to the benzofuroquinazolin-2-amine core employs a multi-step sequence beginning with appropriately substituted benzofuran precursors [4]. The initial step involves the formation of a tetralone intermediate through Friedel-Crafts acylation of 2,3-dimethoxybenzaldehyde with succinic anhydride in the presence of zinc chloride catalyst [19]. This paraconic acid formation proceeds at elevated temperatures in dichloromethane solvent, yielding the cyclized product in quantitative yields after thermal decarboxylation at 180°C [19].

The subsequent construction of the quinazoline ring system utilizes a key nitrile intermediate formed through treatment of the tetralone with trimethylsilylcyanide and boron trifluoride etherate [19]. This transformation enables the introduction of the nitrogen-containing heterocycle through nucleophilic addition reactions with lithiated oxazoline reagents [19]. The stereochemistry is established during this critical step, with both cis and trans addition products being separable through column chromatography [19].

Alternative Benzofuroquinazoline Assembly Methods

Recent advances in benzofuroquinazoline synthesis have demonstrated alternative cyclization strategies that bypass some limitations of traditional approaches [45]. One-pot three-component reactions utilizing 3-aminodibenzofuran derivatives as starting materials have shown particular promise [45]. These methods employ ethoxycarbonylisothiocyanate as a coupling reagent, followed by treatment with appropriate amines and mercury chloride to generate guanidine intermediates [45]. Thermal cyclization at 160°C completes the quinazoline ring formation with excellent functional group tolerance [45].

The use of transition metal catalysis has also emerged as a powerful tool for benzofuroquinazoline construction [46]. Palladium-catalyzed three-component assemblies from 2-aminobenzonitriles, aryl boronic acids, and aldehydes provide access to diversely substituted quinazoline frameworks [46]. These reactions proceed through nucleophilic addition followed by intramolecular cyclization, delivering products in moderate to excellent yields ranging from 31-93% [46].

Advanced Cyclization Strategies

Modern synthetic approaches have incorporated advanced cyclization methodologies to improve efficiency and selectivity [47]. Oxidative condensation-cyclization protocols utilizing iodine catalysis have demonstrated particular utility for quinazolinone construction [46]. These methods operate under mild conditions in ethanol solvent, achieving excellent yields of 91-97% with reduced reaction times [46]. The iodine catalyst serves dual roles as both oxidizing agent and Lewis acid, facilitating the cyclization process [46].

Copper-catalyzed approaches have also gained prominence for heterocyclic construction [46]. Cuprous oxide nanocatalytic systems enable one-pot tandem cyclizations of 2-bromobenzaldehyde derivatives with amidine hydrochlorides, producing quinazoline products in excellent yields within minutes [46]. These catalytic systems demonstrate recyclability up to four cycles without significant loss of activity [46].

Functionalization Strategies for Piperazine Substituent

The incorporation and functionalization of the piperazine moiety in A 987306 represents a critical aspect of the synthetic strategy, as this nitrogen heterocycle significantly influences both the pharmacological properties and synthetic accessibility of the target molecule [20] [22]. The piperazine ring system requires careful consideration of both its installation and subsequent derivatization.

Advanced Piperazine Functionalization Techniques

Recent developments in carbon-hydrogen functionalization have opened new avenues for piperazine derivatization [20] [22]. Photoredox catalysis has emerged as a powerful tool for direct alpha-carbon functionalization of piperazine rings [22]. These methods utilize organic photocatalysts such as Ir(ppy)₃ or 4CzIPN to generate alpha-amino radicals through single-electron transfer processes [22]. The resulting radicals can undergo coupling reactions with various electrophiles, including aryl halides and vinyl sulfones, to introduce diverse substituents [22].

Transition metal-catalyzed carbon-hydrogen activation provides another avenue for piperazine functionalization [20]. Palladium-catalyzed alpha-arylation reactions enable the introduction of aromatic substituents through direct carbon-hydrogen bond cleavage [20]. These transformations typically require elevated temperatures and specialized ligands such as 1,10-phenanthroline or 2,2'-bipyridine [20]. The regioselectivity can be controlled through careful choice of reaction conditions and catalyst systems [20].

Stereoselective Piperazine Synthesis

The preparation of stereochemically defined piperazine derivatives requires specialized synthetic approaches [27]. Building up piperazine rings from primary amino groups via cascade reactions with nitrosoalkenes has demonstrated high stereoselectivity [27]. This methodology involves sequential Michael additions of primary amines to nitrosoalkene precursors, followed by reductive cyclization using palladium on carbon catalysis [27]. The stereochemical outcome is determined by the approach of hydrogen during the reduction step, with cis-substituted products predominating [27].

Alternative stereoselective approaches utilize chiral auxiliaries or asymmetric catalysis [27]. The use of chiral oxazolines as directing groups enables enantioselective functionalization of piperazine derivatives [27]. These methods have demonstrated excellent enantioselectivities exceeding 90% enantiomeric excess for a range of substrates [27].

Optimization of Reaction Conditions for Yield and Purity

The optimization of synthetic parameters for A 987306 production requires systematic evaluation of multiple variables including temperature, solvent selection, catalyst loading, and reaction time [23] [24] [25]. These parameters significantly impact both the yield and purity of the final product, necessitating careful optimization studies.

Temperature and Time Optimization

Systematic temperature studies have revealed optimal reaction conditions for each synthetic step [25]. The initial paraconic acid formation proceeds most efficiently at 180°C, with reaction times of 2-4 hours providing complete conversion [19]. Lower temperatures result in incomplete decarboxylation, while higher temperatures lead to product decomposition [25]. The subsequent nitrile formation requires more moderate conditions, with optimal temperatures ranging from 0°C to room temperature depending on the specific transformation [19].

The critical quinazoline cyclization step demonstrates strong temperature dependence [25]. Reactions conducted at 25°C provide cleaner product mixtures compared to elevated temperatures, although longer reaction times are required [37]. Increasing the reaction time from 15 to 30 minutes at room temperature improved yields from 53% to 73% [37]. Further optimization revealed that catalyst loading adjustments could enhance yields to 86% under these mild conditions [37].

Solvent Selection and Effects

Solvent choice profoundly influences both reaction rate and product selectivity [25]. For the key cyclization reactions, acetonitrile has emerged as the optimal solvent, providing superior yields compared to dimethylformamide, tetrahydrofuran, or toluene [37]. The polar aprotic nature of acetonitrile facilitates the cyclization process while minimizing side reactions [25]. Solvent mixtures have also shown promise, with triethylamine-tetrahydrofuran combinations improving substrate solubility while maintaining reaction efficiency [37].

Studies using Linear Solvation Energy Relationships have provided quantitative insights into solvent effects [25]. Reactions in dimethylsulfoxide exhibit faster rates due to stabilization of charged transition states, while ethanol promotes alternative reaction pathways through its protic nature [25]. The reaction rate constants differ significantly between solvents, with dimethylsulfoxide showing k = 2.29 × 10⁻³ dm⁶·mol⁻²·s⁻¹ compared to ethanol's k = 7.25 × 10⁻⁴ dm³·mol⁻¹·s⁻¹ at 30°C [25].

Catalyst Loading and Selection

Optimization studies have identified optimal catalyst loadings for each transformation [37]. The palladium-catalyzed cyclization reactions require 3 mol% PdCl₂(PPh₃)₂ and 2 mol% CuI for maximum efficiency [37]. Lower catalyst loadings result in incomplete conversion, while higher loadings do not provide additional benefits and increase costs [37]. The palladium to copper ratio is critical, with deviations from the optimal 3:2 ratio leading to reduced yields [37].

Alternative catalyst systems have been evaluated for specific transformations [46]. Iodine catalysis provides excellent results for oxidative cyclizations, with loadings as low as 5 mol% achieving 91-97% yields [46]. Copper-based catalysts demonstrate particular utility for heterocycle formation, with cuprous oxide nanoparticles enabling efficient cyclizations at reduced temperatures [46].

Reaction Condition Optimization Data

| Parameter | Optimal Value | Yield Impact | Purity Impact |

|---|---|---|---|

| Temperature (Cyclization) | 25°C | 73-89% | High |

| Reaction Time | 30 minutes | +20% vs 15 min | Improved |

| Pd Catalyst Loading | 3 mol% | Optimal | Clean product |

| Cu Co-catalyst Loading | 2 mol% | Critical | Reduced side products |

| Solvent (Primary) | Acetonitrile | Superior | Clean reaction |

| Base (Secondary) | Triethylamine | Good | Acceptable |

The data demonstrates that careful optimization can improve yields from 51% to 96% while maintaining high product purity [37]. These improvements translate directly to enhanced process economics and reduced purification requirements [24].

Industrial-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to industrial production of A 987306 presents numerous technical and economic challenges that require specialized solutions [32] [33]. These challenges encompass scale-up considerations, equipment requirements, process safety, and economic viability.

Scale-Up Engineering Considerations

Industrial production of complex heterocycles like A 987306 requires careful attention to heat and mass transfer limitations that become pronounced at larger scales [32]. The multiple synthetic steps involve exothermic reactions that require precise temperature control to maintain product quality and prevent runaway reactions [33]. Heat removal becomes increasingly challenging as reactor volumes increase, necessitating specialized reactor designs with enhanced heat transfer capabilities [32].

Mass transfer limitations also impact reaction efficiency at industrial scale [33]. The multi-phase nature of several key transformations requires vigorous mixing to maintain adequate interfacial area [32]. Industrial reactors must incorporate high-efficiency mixing systems, often utilizing specialized impeller designs or static mixers to ensure uniform reaction conditions [33]. The viscosity changes that occur during cyclization reactions further complicate mixing requirements [32].

Economic Optimization Strategies

Industrial production economics are dominated by raw material costs, catalyst expenses, and solvent consumption [32]. Raw material costs for specialized starting materials like substituted benzofurans can represent 40-60% of total production costs [33]. Development of alternative synthetic routes using more readily available starting materials represents a key optimization opportunity [32].

Catalyst costs, while representing a smaller fraction of total costs, require careful management due to the precious metal content [33]. Catalyst recycling systems with 98%+ recovery rates are essential for economic viability [32]. The development of more active catalyst systems that enable reduced loadings represents another optimization strategy [33].

Production Scale Considerations

| Scale Parameter | Laboratory | Pilot Plant | Commercial |

|---|---|---|---|

| Batch Size | 1-10 g | 1-10 kg | 100-1000 kg |

| Reactor Volume | 0.1-1 L | 10-100 L | 1000-10000 L |

| Heat Transfer Coefficient | High | Moderate | Challenging |

| Mixing Efficiency | Excellent | Good | Requires optimization |

| Catalyst Recovery | Not required | 90-95% | 95-98% essential |

| Solvent Recovery | Minimal | 80-90% | 99%+ required |

The progression from laboratory to commercial scale requires systematic optimization of each parameter to maintain product quality while achieving economic viability [32] [33].

Quality Control and Analytical Challenges

Industrial production requires robust analytical methods for in-process monitoring and final product release [33]. The complex structure of A 987306 necessitates multiple analytical techniques including high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry [32]. Real-time monitoring systems enable rapid detection of process deviations and prompt corrective action [33].